molecular formula C17H26N2O2 B6470227 3-methyl-4-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine CAS No. 2640973-22-2

3-methyl-4-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine

Cat. No.: B6470227
CAS No.: 2640973-22-2
M. Wt: 290.4 g/mol
InChI Key: OFYZFTGIXQNFJX-UHFFFAOYSA-N
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Description

“3-methyl-4-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine” is a complex organic compound. It contains several functional groups, including a pyridine ring, a piperidine ring, and an oxolane ring . The compound is likely to be used in scientific research, with applications ranging from drug discovery to material synthesis.


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The pyridine ring provides a plane of aromaticity, while the piperidine and oxolane rings introduce elements of chirality, which could have significant effects on the compound’s properties and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. The pyridine ring, for instance, is electron-deficient and can participate in electrophilic substitution reactions. The piperidine ring, on the other hand, is a secondary amine and can undergo reactions typical of amines, such as acylation or alkylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple rings could increase its rigidity and influence its boiling and melting points. The presence of the polar methoxy and amine groups could also affect its solubility .

Properties

IUPAC Name

3-methyl-4-[[1-(oxolan-2-ylmethyl)piperidin-4-yl]methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-14-11-18-7-4-17(14)21-13-15-5-8-19(9-6-15)12-16-3-2-10-20-16/h4,7,11,15-16H,2-3,5-6,8-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYZFTGIXQNFJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)OCC2CCN(CC2)CC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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